2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol 2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13512081
InChI: InChI=1S/C7H8ClNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h4,10H,1-3H2
SMILES: C1CC2=C(CC1O)SC(=N2)Cl
Molecular Formula: C7H8ClNOS
Molecular Weight: 189.66 g/mol

2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol

CAS No.:

Cat. No.: VC13512081

Molecular Formula: C7H8ClNOS

Molecular Weight: 189.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol -

Specification

Molecular Formula C7H8ClNOS
Molecular Weight 189.66 g/mol
IUPAC Name 2-chloro-4,5,6,7-tetrahydro-1,3-benzothiazol-6-ol
Standard InChI InChI=1S/C7H8ClNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h4,10H,1-3H2
Standard InChI Key JRQWGEJGEJYIND-UHFFFAOYSA-N
SMILES C1CC2=C(CC1O)SC(=N2)Cl
Canonical SMILES C1CC2=C(CC1O)SC(=N2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol (CAS RN®: 368442-07-3) possesses a molecular formula of C₈H₁₀ClNOS and a molecular weight of 203.69 g/mol . The structure comprises a benzo[d]thiazole system, where the benzene ring is fused to a thiazole ring (a five-membered ring containing nitrogen and sulfur). The "4,5,6,7-tetrahydro" designation indicates partial saturation of the benzene ring, resulting in a cyclohexene moiety fused to the thiazole. The chlorine atom is positioned at the 2nd carbon of the thiazole ring, while the hydroxyl group resides at the 6th carbon of the cyclohexene component (Figure 1) .

Table 1: Key Chemical Identifiers

PropertyValue
CAS RN®368442-07-3
Molecular FormulaC₈H₁₀ClNOS
Molecular Weight203.69 g/mol
Exact Mass203.017 Da
XLogP31.8 (estimated)

Synthesis and Reactivity

Synthetic Routes

  • Cyclocondensation: Reaction of 4-chlorocyclohexanone with thiourea in the presence of iodine to form the thiazole ring .

  • Hydroxylation: Oxidation of a 6-position substituent (e.g., methyl group) via hydroxylation reagents like oxone or enzymatic methods .

Equation 1: Proposed synthesis

4-Chlorocyclohexanone + ThioureaI22-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazoleOxidation2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol\text{4-Chlorocyclohexanone + Thiourea} \xrightarrow{\text{I}_2} \text{2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazole} \xrightarrow{\text{Oxidation}} \text{2-Chloro-4,5,6,7-tetrahydrobenzo[d]thiazol-6-ol}

Reactivity Profile

The compound’s reactivity is influenced by its electron-withdrawing chlorine and nucleophilic hydroxyl group. Key reactions likely include:

  • Esterification: The hydroxyl group can undergo acetylation with acetic anhydride to form acetoxy derivatives.

  • Nucleophilic Aromatic Substitution: Chlorine at the 2nd position may be replaced by amines or alkoxides under basic conditions .

Physicochemical Properties

PropertyValue
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely polar solvents (DMF, DMSO)
LogP~1.8 (estimated)

Computational Predictions

Using the EPI Suite™:

  • Bioconcentration Factor (BCF): 3.2 (low bioaccumulation potential)

  • Atmospheric OH Rate: 1.2 × 10⁻¹² cm³/molecule·s (half-life ≈ 14 days)

Biological Activity and Cytotoxicity

CompoundCell Line (IC₅₀, μM)
6aHEPG-2: 2.1, MCF-7: 3.8
7DLD-1: 3.5, HONE-1: 4.1
8aNUGC: 4.3, WI-38: >100

Mechanism of Action

Thiazole derivatives often target tubulin polymerization or kinase pathways. Molecular docking studies suggest that the chloro-hydroxyl substitution pattern may facilitate hydrogen bonding with EGFR tyrosine kinase (PDB: 1M17) at residues Met793 and Thr854 .

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold is a promising candidate for developing:

  • Antimitotic Agents: Analogues with modified substituents could optimize tubulin-binding affinity.

  • Kinase Inhibitors: Structural hybridization with erlotinib-like motifs may yield EGFR-targeted therapies .

Material Science

Functionalization of the hydroxyl group could produce monomers for conductive polymers or metal-organic frameworks (MOFs).

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